molecular formula C11H16ClN B13071552 4-chloro-N-(3-methylbutan-2-yl)aniline

4-chloro-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13071552
M. Wt: 197.70 g/mol
InChI Key: PWNCDEYFOBPDKT-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C11H16ClN. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylbutan-2-yl group, and one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-methylbutan-2-yl)aniline typically involves the reaction of 4-chloroaniline with 3-methyl-2-butanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of receptor activity by interacting with receptor proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,3-dimethylbutan-2-yl)aniline
  • 4-chloro-N-(1-methylcyclohexyl)aniline
  • 4-chloro-N-(2,4,4-trimethylpentan-2-yl)aniline

Uniqueness

4-chloro-N-(3-methylbutan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3-methylbutan-2-yl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules. This uniqueness makes it a valuable compound in the synthesis of sterically hindered amines and other complex organic molecules .

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

4-chloro-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C11H16ClN/c1-8(2)9(3)13-11-6-4-10(12)5-7-11/h4-9,13H,1-3H3

InChI Key

PWNCDEYFOBPDKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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